molecular formula C10H19BF3KN2O2 B1454331 Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate CAS No. 936329-97-4

Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate

Cat. No.: B1454331
CAS No.: 936329-97-4
M. Wt: 306.18 g/mol
InChI Key: WVNSYJFWKWTVKH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to passivate defects and improve the extraction of carriers in perovskite films, which enhances the crystallization ability of perovskite . This compound interacts with enzymes involved in the metabolic pathways, facilitating the synthesis of biologically active molecules. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions that stabilize the transition states of biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is stable at room temperature and does not degrade easily . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may result in altered cellular functions. In in vivo studies, the stability and degradation of this compound can influence its long-term effects on tissue and organ function.

Chemical Reactions Analysis

Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules useful in pharmaceuticals and materials science .

Comparison with Similar Compounds

Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate can be compared with other similar compounds, such as:

    Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methylboronate: Similar in structure but contains a boronate group instead of a trifluoroborate group.

    Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methylphenylborate: Contains a phenylborate group, which may result in different reactivity and applications.

    Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methylboronic acid: Contains a boronic acid group, which can be used in different types of coupling reactions.

The uniqueness of this compound lies in its trifluoroborate group, which provides distinct reactivity and stability advantages in various chemical reactions .

Properties

IUPAC Name

potassium;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BF3N2O2.K/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14;/h4-8H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNSYJFWKWTVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BF3KN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670570
Record name Potassium {[4-(tert-butoxycarbonyl)piperazin-1-yl]methyl}(trifluoro)borate(1-)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936329-97-4
Record name Borate(1-), [[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
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Record name Potassium {[4-(tert-butoxycarbonyl)piperazin-1-yl]methyl}(trifluoro)borate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 936329-97-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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